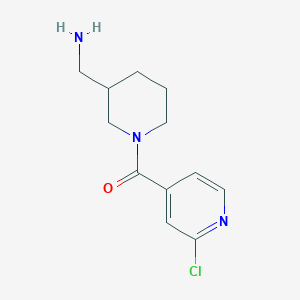
(3-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-4-yl)methanone
Overview
Description
(3-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-4-yl)methanone is a useful research compound. Its molecular formula is C12H16ClN3O and its molecular weight is 253.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins such as the serine/threonine-protein kinase chk1 and Tryptase beta-2 . These proteins play crucial roles in cell cycle regulation and immune response, respectively.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target proteins and modulate their activity, leading to changes in cellular processes .
Biological Activity
The compound (3-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-4-yl)methanone , also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
- Molecular Formula : C12H16ClN3O
- Molecular Weight : 253.73 g/mol
- CAS Number : 187543-73-3
- IUPAC Name : [4-(aminomethyl)piperidin-1-yl]-(2-chloropyridin-3-yl)methanone
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways, thereby modulating their activity and affecting cellular processes such as apoptosis and proliferation.
- Receptor Modulation : The compound potentially interacts with neurotransmitter receptors, influencing neurochemical pathways relevant to mood regulation and cognitive functions.
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of piperidine derivatives on various cancer cell lines. For instance, related compounds have demonstrated significant antiproliferative effects against breast, pancreatic, and colon cancer cells, inducing apoptosis through mechanisms such as:
- Reactive Oxygen Species (ROS) Accumulation : Increased ROS levels lead to mitochondrial depolarization and activation of caspases, promoting programmed cell death .
- Cell Cycle Arrest : The compound has been shown to alter the cell cycle in sensitive cancer cell lines, leading to increased sub-G0/G1 populations indicative of apoptosis .
Antimicrobial Activity
Compounds structurally related to this compound have exhibited antibacterial and antifungal properties. These activities are often linked to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways within pathogens.
Comparative Studies
A comparison with other piperidine derivatives reveals unique aspects of this compound:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Anticancer | Induces apoptosis via ROS accumulation |
| Compound B | Antimicrobial | Disrupts cell membrane integrity |
| This compound | Anticancer, Antimicrobial | Enzyme inhibition and receptor modulation |
Case Studies
- Piperidone Derivatives : A study on two novel piperidone compounds demonstrated their ability to induce apoptosis in leukemia and lymphoma cell lines. These compounds exhibited cytotoxicity in low micromolar concentrations, suggesting that similar mechanisms may apply to this compound .
- Structure Activity Relationship (SAR) : Research into SAR has shown that modifications on the piperidine ring significantly affect biological activity. For instance, substituents that enhance lipophilicity tend to improve receptor binding affinity and potency against cancer cells .
Properties
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-(2-chloropyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-11-6-10(3-4-15-11)12(17)16-5-1-2-9(7-14)8-16/h3-4,6,9H,1-2,5,7-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFJKDUKCIJJHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=NC=C2)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















